N-(2-chloro-4-fluorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-chloro-4-fluorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidine core substituted with a 3,5-dimethylphenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further modified with a 2-chloro-4-fluorobenzyl group. The sulfanyl group and fluorinated/chlorinated aromatic substituents are structural motifs often associated with enhanced bioavailability and target-binding affinity, as observed in related compounds .
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O2S2/c1-13-7-14(2)9-17(8-13)28-22(30)21-19(5-6-31-21)27-23(28)32-12-20(29)26-11-15-3-4-16(25)10-18(15)24/h3-10H,11-12H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAYRCHKXIFIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C=C(C=C4)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting their core features, substituents, and biological activities:
Key Structural and Functional Insights:
Benzofuropyrimidines () exhibit superior anticancer activity (>85% inhibition), likely due to fused oxygen heterocycles enhancing electron density for target interaction .
Substituent Effects :
- Fluorinated/chlorinated benzyl groups (e.g., 2-chloro-4-fluorobenzyl in the target compound) are common in kinase inhibitors, improving lipophilicity and binding to hydrophobic enzyme pockets .
- Sulfanyl-acetamide linkages (shared across all compounds) facilitate hydrogen bonding and covalent interactions with cysteine residues in biological targets .
Biological Activities: Compounds with diaminopyrimidine () or thiadiazole () substituents show enhanced cytotoxicity, suggesting that electron-rich heterocycles augment DNA damage or enzyme inhibition . Fluorinated derivatives (e.g., ) often exhibit improved pharmacokinetic profiles, as seen in FDA-approved drugs like erlotinib and gefitinib .
Notes
Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.
Synthesis Pathways : The sulfanyl-acetamide moiety in the target compound may be synthesized via nucleophilic substitution or coupling reactions, as demonstrated for related pyrimidine derivatives (e.g., ) .
Therapeutic Potential: The compound’s thienopyrimidine core and fluorinated/chlorinated substituents align with known kinase inhibitors (e.g., imatinib), suggesting applications in oncology or inflammatory diseases .
Safety and Optimization : Chlorinated and fluorinated aromatic groups may pose metabolic challenges (e.g., hepatotoxicity), necessitating further structure-activity relationship (SAR) studies .
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